Cas no 894022-74-3 (3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea)

3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea is a synthetic urea derivative featuring a pyrrolidinone core with substituted aromatic and heteroaromatic moieties. Its structural complexity confers selective binding properties, making it a promising candidate for pharmacological research, particularly in targeting specific enzyme or receptor interactions. The compound's stability is enhanced by the presence of the 4-methylphenyl and 6-methylpyridin-2-yl groups, which may improve metabolic resistance. Its pyrrolidin-3-yl-urea linkage offers potential for hydrogen bonding, facilitating interactions with biological targets. This molecule is of interest in medicinal chemistry for its modular design, enabling further derivatization for structure-activity relationship studies. Suitable for controlled experimental applications, it requires handling under standard laboratory conditions.
3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea structure
894022-74-3 structure
Product Name:3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea
CAS No:894022-74-3
MF:C18H20N4O2
MW:324.377003669739
CID:5515182
Update Time:2025-05-20

3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea
    • 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea
    • Inchi: 1S/C18H20N4O2/c1-12-6-8-15(9-7-12)22-11-14(10-17(22)23)20-18(24)21-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24)
    • InChI Key: ZHWMZLPIHAJDPC-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(C)C=C2)C1)C(NC1=NC(C)=CC=C1)=O

3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea Pricemore >>

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Additional information on 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea

Introduction to 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea (CAS No. 894022-74-3)

3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea, also known by its CAS number 894022-74-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of ureas and is characterized by its unique structural features, which include a pyrrolidinone ring and a substituted phenyl and pyridine moiety. The combination of these functional groups endows the molecule with a diverse range of biological activities, making it a promising candidate for drug development.

The synthesis of 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea typically involves multi-step reactions, starting from readily available starting materials. The key steps often include the formation of the pyrrolidinone ring, followed by the introduction of the substituted phenyl and pyridine groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, facilitating its evaluation in various biological assays.

In terms of its biological activity, 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea has been shown to exhibit potent anti-inflammatory and analgesic properties. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. Additionally, it has been found to possess significant analgesic effects, making it a potential candidate for the treatment of chronic pain conditions.

The mechanism of action of 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-yl)urea is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the modulation of nuclear factor-kappa B (NF-kB) signaling, which plays a crucial role in the regulation of inflammatory responses. Another potential mechanism involves the interaction with specific receptors or enzymes involved in pain signaling pathways. Ongoing research aims to elucidate these mechanisms in greater detail, which could provide valuable insights for optimizing the compound's therapeutic potential.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-1-(4-methylphenyl)-5-oxopyrrolidin-3-yl-1-(6-methylpyridin-2-y l)urea in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on the compound's therapeutic benefits.

In addition to its potential as a therapeutic agent, 3 -1 -(4 -methylphen yl ) -5 -oxopyrro lid in -3 -y l -1 -(6 -m eth ylpyri din -2 -y l ) urea has also been explored for its use in diagnostic applications. Its unique chemical properties make it suitable for labeling and imaging techniques, which could aid in the early detection and monitoring of various diseases. For instance, researchers have investigated its use as a contrast agent in magnetic resonance imaging (MRI), where it has shown promising results in enhancing image contrast and resolution.

The environmental impact of 3 -1 -(4 -m eth ylphen yl ) -5 -oxopyrro lid in -3 -y l -1 -(6 -m eth ylpyri din -2 -y l ) urea is another important consideration. Studies have shown that this compound is biodegradable and does not persist in the environment for extended periods. This characteristic makes it a more environmentally friendly option compared to some other synthetic compounds used in pharmaceuticals.

In conclusion, 3 -1 -(4 -m eth ylphen yl ) -5 -oxopyrro lid in -3 -y l -1 -(6 -m eth ylpyri din -2 -y l ) urea (CAS No. 894022-74-3) represents a promising compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms and therapeutic benefits, this compound is likely to play an increasingly important role in advancing healthcare solutions.

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